molecular formula C10H10O4 B1268428 2,5-Dimethoxyterephthalaldehyde CAS No. 7310-97-6

2,5-Dimethoxyterephthalaldehyde

Cat. No.: B1268428
CAS No.: 7310-97-6
M. Wt: 194.18 g/mol
InChI Key: YSIIHTHHMPYKFP-UHFFFAOYSA-N
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Description

2,5-Dimethoxyterephthalaldehyde, also known as 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, is an organic compound with the molecular formula C10H10O4. It is a derivative of terephthalaldehyde, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of covalent organic frameworks (COFs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxyterephthalaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxytoluene with a suitable oxidizing agent to form the corresponding aldehyde. Another method includes the formylation of 2,5-dimethoxyaniline followed by oxidation to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes typically employ oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxyterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-dimethoxyterephthalaldehyde primarily involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various chemical reactions. Additionally, the methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring .

Comparison with Similar Compounds

    2,5-Dimethoxybenzaldehyde: Similar structure but lacks the second aldehyde group.

    2,5-Dimethoxyterephthalic acid: Oxidized form of 2,5-dimethoxyterephthalaldehyde.

    2,5-Dimethoxytoluene: Precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual aldehyde functionality, which allows it to participate in a wider range of chemical reactions compared to its monoaldehyde counterparts. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

2,5-dimethoxyterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIIHTHHMPYKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345728
Record name 2,5-Dimethoxyterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7310-97-6
Record name 2,5-Dimethoxyterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethoxyterephthalaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,5-Dimethoxyterephthalaldehyde primarily used for in the context of these research papers?

A1: this compound (DMTA) is primarily used as a building block for synthesizing Covalent Organic Frameworks (COFs). [, , , , ] These COFs are then explored for various applications like gas separation, heavy metal extraction, and heterogeneous catalysis.

Q2: How does the structure of DMTA contribute to the properties of the resulting COFs?

A2: DMTA's structure is crucial for forming the porous, three-dimensional framework of COFs. It reacts with amine-containing linkers through Schiff-base condensation reactions. [, ] The presence of ether oxygen groups and imine linkages in the resulting COF structure contributes to strong CO2 adsorption, making them promising for gas separation applications. [] Additionally, the aromatic core of DMTA provides stability to the COF structure.

Q3: Can you elaborate on the specific applications of COFs derived from this compound?

A3: Certainly. COFs synthesized using DMTA have shown promise in several areas:

  • Gas separation: A DMTA-based COF membrane demonstrated efficient H2/CO2 separation, exceeding Knudsen diffusion limitations. This selectivity is attributed to the small pore size and strong CO2 affinity of the COF. []
  • Heavy Metal Extraction: Thiophene-functionalized magnetic COFs derived from DMTA were successfully applied for extracting trace amounts of mercury, lead, and bismuth from water samples. The high surface area and sulfur content of the COF facilitated effective metal capture. []
  • Heterogeneous Catalysis: DMTA-based COFs have been explored as photocatalysts for synthesizing thiophosphinates from phosphine oxides and thiols. Specifically, the Py-DMTA-COF exhibited high efficiency, broad substrate scope, and excellent recyclability in this reaction. []
  • Sensing Applications: A composite material combining a fluorescent COF (IEP, synthesized using DMTA) and manganese dioxide nanoparticles enabled the shape-selective sensing of biothiols like glutathione, cysteine, and homocysteine. Changes in the fluorescence emission of the composite material in the presence of these biothiols allowed for their detection in complex biological samples. []

Q4: What characterization techniques are commonly employed to study these DMTA-derived COFs?

A4: Several techniques are used to characterize the structure and properties of COFs synthesized with DMTA. Some of the frequently used methods include:

  • Fourier transform infrared spectroscopy (FT-IR): This helps confirm the formation of the COF structure by identifying characteristic functional groups like imine bonds. [, ]
  • Powder X-ray diffraction (PXRD): PXRD provides information about the crystallinity and structure of the COF material. [, ]
  • Scanning electron microscopy (SEM): SEM reveals the morphology and surface characteristics of the synthesized COFs. []
  • Thermogravimetric analysis (TGA): TGA assesses the thermal stability of the COF material. []
  • N2 adsorption-desorption at 77 K: This analysis helps determine the surface area, pore size distribution, and porosity of the COF. [, ]

Q5: Are there any potential limitations or challenges associated with using DMTA in COF synthesis?

A5: While DMTA is a valuable building block for COFs, some challenges exist:

  • Hydrolytic Stability: The imine linkages in DMTA-based COFs can be susceptible to hydrolysis in the presence of water, which might limit their application in humid environments. []

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